N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID
CAS No.:
Cat. No.: VC13287968
Molecular Formula: C12H11N3OS
Molecular Weight: 245.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3OS |
|---|---|
| Molecular Weight | 245.30 g/mol |
| IUPAC Name | [(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea |
| Standard InChI | InChI=1S/C12H11N3OS/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7- |
| Standard InChI Key | INVDVNVYLCEPSF-AUWJEWJLSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=S)N)O |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound features a naphthalene ring system substituted at the 1- and 2-positions with hydroxyl and methylene-carbamohydrazonothioic acid groups, respectively. The (1Z)-configuration indicates a Z-geometry at the hydrazone double bond, which influences molecular planarity and intermolecular interactions. X-ray crystallographic studies of related hydrazones, such as N′-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide, reveal dihedral angles of approximately 5.18° between aromatic systems, suggesting moderate conjugation between the naphthalene and substituent groups .
Table 1: Key Structural Parameters of Analogous Hydrazones
Hydrogen Bonding and Supramolecular Assembly
Intramolecular hydrogen bonds between the hydroxyl group and adjacent nitrogen atoms (O–H···N) stabilize the planar conformation, while intermolecular O–H···O and N–H···O interactions facilitate crystal packing . π–π stacking between naphthalene rings (centroid–centroid distance: 3.676 Å) further contributes to supramolecular organization . These features are critical for understanding the compound’s solubility and reactivity.
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of naphthyl hydrazones typically involves condensation between 2-hydroxy-1-naphthaldehyde and hydrazine derivatives. For example, 2-hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone is prepared via refluxing 2-hydroxy-1-naphthaldehyde with hydrazine hydrate in ethanol . Adapting this method, the title compound could be synthesized by substituting hydrazine with a thiocarbazide reagent.
Table 2: Representative Synthesis Conditions for Analogous Compounds
| Reactant A | Reactant B | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Hydroxy-1-naphthaldehyde | Hydrazine hydrate | Ethanol | 78 | 82 |
| 2-Hydroxy-1-naphthaldehyde | Benzohydrazide | Methanol | 100 | 75 |
Z-Selective Olefination and Cyclization
Advanced synthetic routes for functionalized naphthoic acids, such as Z-selective olefination using dioxolenone-containing phosphonate reagents followed by oxidative cyclization with Mn(OAc)₃, may offer pathways to modify the carbamohydrazonothioic acid moiety . These methods emphasize the role of transition-metal catalysts in controlling stereochemistry.
Physicochemical Properties
Thermal Stability and Solubility
Hydrazones derived from 2-hydroxy-1-naphthaldehyde exhibit thermal stability up to 250°C, with decomposition points varying by substituents . The thiocarbamate group in the title compound likely enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-thio analogues.
Table 3: Physical Properties of Related Compounds
| Compound | Melting Point (°C) | LogP | Solubility in DMSO (mg/mL) |
|---|---|---|---|
| 2-Hydroxy-1-naphthaldehyde hydrazone | 198–200 | 6.269 | 12.5 |
| N′-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide | 215–217 | 4.81 | 8.3 |
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(O–H) at 3200–3400 cm⁻¹, ν(C=N) at 1600–1620 cm⁻¹, and ν(C=S) at 1250–1280 cm⁻¹.
-
NMR Spectroscopy: ¹H NMR would show deshielded naphthyl protons (δ 7.5–8.5 ppm) and a singlet for the hydrazone proton (δ 8.2–8.4 ppm) .
Coordination Chemistry and Applications
Metal Complexation
Hydrazones act as polydentate ligands, coordinating via the imine nitrogen, hydroxyl oxygen, and thiocarbamate sulfur. For instance, luminescent zinc(II) complexes of 2-hydroxynaphthaldehyde hydrazones exhibit quantum yields up to 0.45, suggesting potential in optoelectronics .
Table 4: Metal Complex Properties of Analogous Hydrazones
| Metal Ion | Coordination Geometry | Application | Reference |
|---|---|---|---|
| Zn(II) | Octahedral | Fluorescent sensors | |
| Cu(II) | Square planar | Catalytic oxidation |
Biological Activity
Schiff base hydrazones demonstrate antimicrobial and anticancer properties. The thiocarbamate group may enhance bioactivity by increasing membrane permeability, though specific studies on the title compound remain unreported .
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